

Envudeucitinib: A Technical Guide to the Selective Inhibition of IL-23 Mediated Inflammation

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Compound of Interest

Compound Name: *Envudeucitinib*

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Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of **Envudeucitinib** (formerly ESK-001), a highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), and its role in disrupting the IL-23 signaling pathway central to the pathogenesis of various autoimmune diseases.

Executive Summary

Interleukin-23 (IL-23) is a master cytokine that drives the differentiation and maintenance of pathogenic T helper 17 (Th17) cells, key mediators of chronic inflammation in diseases like psoriasis and systemic lupus erythematosus (SLE). The IL-23 receptor signals through the Janus kinase (JAK) family, specifically requiring both JAK2 and Tyrosine Kinase 2 (TYK2) for downstream signal transduction. **Envudeucitinib** is a next-generation, oral, small-molecule inhibitor designed to selectively target TYK2. By binding to the regulatory pseudokinase (JH2) domain of TYK2, **Envudeucitinib** allosterically inhibits its kinase activity, effectively blocking the IL-23 signaling cascade.[1][2] This targeted approach prevents the phosphorylation and activation of STAT proteins, thereby reducing the expression of pro-inflammatory genes and cytokines, including IL-17. Clinical data from studies in moderate-to-severe plaque psoriasis have demonstrated that this mechanism translates to significant and durable clinical efficacy, positioning **Envudeucitinib** as a promising therapeutic agent.[3]

The IL-23/Th17 Axis and the Role of TYK2

The IL-23/Th17 pathway is a cornerstone of autoimmune pathology. IL-23, composed of p19 and p40 subunits, binds to its heterodimeric receptor (IL-23R/IL-12R β 1) on the surface of T cells and other immune cells.[4][5] This binding event triggers the activation of the receptor-associated kinases, JAK2 and TYK2.

Activated TYK2 and JAK2 then phosphorylate specific tyrosine residues on the intracellular domain of the IL-23 receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT4.[3][6] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression. This signaling cascade is essential for the stabilization of the Th17 phenotype and the production of effector cytokines like IL-17A, IL-17F, and IL-22, which drive tissue inflammation.[5][7]

TYK2 is a distinct member of the JAK family and plays a crucial, non-redundant role in signaling for IL-23, IL-12, and Type I interferons.[1][8] Its selective inhibition offers a therapeutic strategy to disrupt this pathway while potentially avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors that also target JAK1, JAK2, or JAK3.[9]

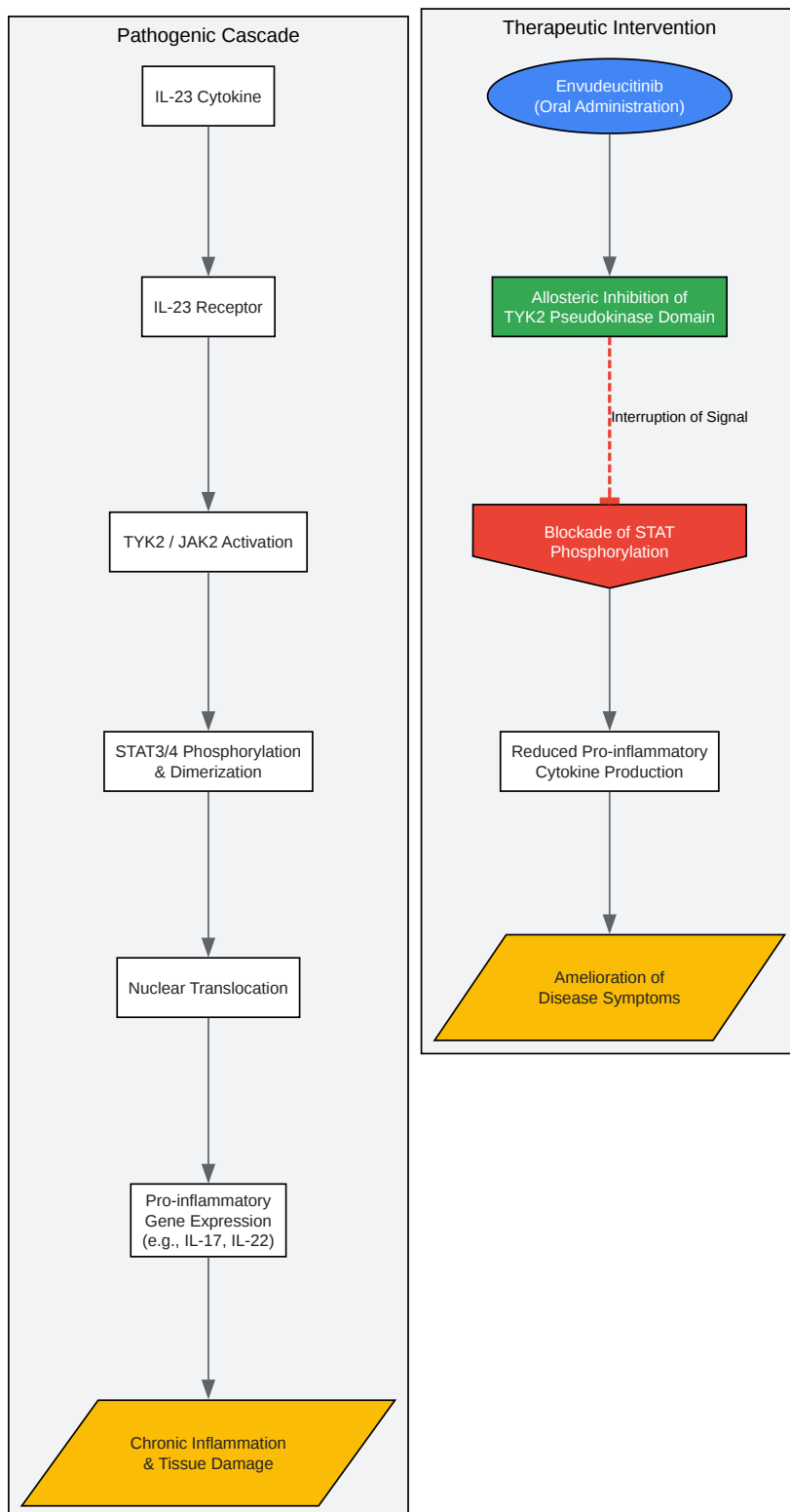
Envudeucitinib: Mechanism of Selective TYK2 Inhibition

Envudeucitinib is a highly selective, oral allosteric inhibitor of TYK2.[1] Unlike ATP-competitive inhibitors that target the highly conserved active site (the JH1 domain) of kinases,

Envudeucitinib binds to the regulatory pseudokinase domain (JH2). The JH2 domain lacks catalytic activity but plays a critical role in regulating the function of the adjacent JH1 kinase domain.

By binding to this allosteric site, **Envudeucitinib** stabilizes the TYK2 protein in an inactive conformation. This prevents the conformational changes necessary for its activation and subsequent signal transduction, effectively blocking downstream signaling without interfering with the ATP-binding site. This allosteric mechanism is the basis for its high selectivity for TYK2 over other JAK family members, thereby minimizing off-target effects.[1][9]

Logical Workflow: Envudeucitinib's Inhibition of Inflammation

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Caption: Logical workflow of **Envudeucitinib**'s therapeutic intervention.

Preclinical & Clinical Data

Envudeucitinib has been evaluated in Phase 1 and Phase 2 clinical trials, demonstrating a clear dose-dependent effect and a favorable safety profile. The Phase 2 STRIDE study (NCT05600036) and its open-label extension (OLE) provided robust evidence of its efficacy in patients with moderate-to-severe plaque psoriasis.^[7]^[10]

Quantitative Efficacy in Plaque Psoriasis

The following tables summarize the key efficacy endpoints from the STRIDE trial and its OLE, focusing on the 40 mg twice-daily (BID) dose, which was identified as the most robust regimen.^[9]

Table 1: Efficacy Results at Week 12 (Phase 2 STRIDE Study)^[10]

Endpoint	Envudeucitinib 40 mg BID	Placebo
PASI ≤ 1 (%)	> 60%	< 10%
PASI ≥ 90 (%)	~ 88%	-

PASI: Psoriasis Area and Severity Index; PASI ≤ 1 indicates minimal disease activity; PASI ≥ 90 indicates at least a 90% reduction from baseline.

Table 2: Efficacy Results at Week 52 (Open-Label Extension)^[3]

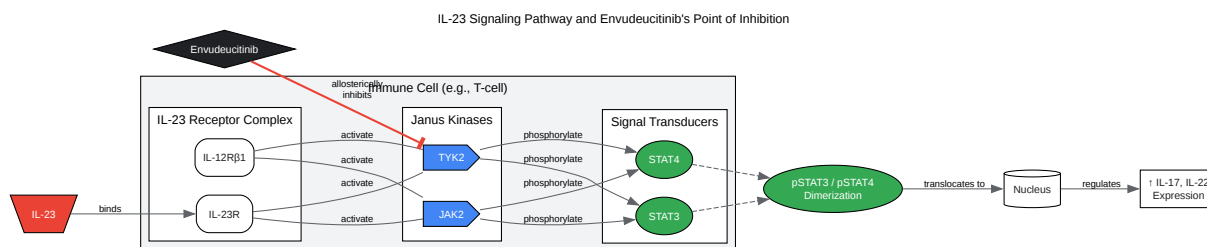
Endpoint	Envudeucitinib 40 mg BID
PASI-75 (%)	78%
PASI-90 (%)	61%
PASI-100 (%)	39%
sPGA 0 (clear) (%)	39%
DLQI 0/1 (%)	61%

sPGA: static Physician's Global Assessment; DLQI: Dermatology Life Quality Index, a score of 0 or 1 indicates no impact on quality of life.

Pharmacodynamic & Biomarker Analysis

Analyses of patient samples from the STRIDE study confirmed the mechanism of action.^[11]

- Transcriptomic Analysis (RNA-seq): Skin biopsies from patients treated with **Envudeucitinib** showed a dose-dependent return of key psoriasis-related gene expression biomarkers to non-lesional levels. This included significant modulation of genes downstream of the IL-23/IL-17 pathway.^{[4][11]}
- Proteomic Analysis (SIMOA): Plasma samples demonstrated a significant impact on biomarkers downstream of the IL-23/IL-17 pathway.^[11]



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Caption: IL-23 signaling pathway and **Envudeucitinib**'s point of inhibition.

Experimental Protocols

The following sections describe representative methodologies for key experiments used to characterize a selective TYK2 inhibitor like **Envudeucitinib**.

Representative Protocol: TYK2 Pseudokinase (JH2) Domain Binding Assay

This protocol is based on a fluorescence polarization (FP) assay designed to screen for compounds that bind to the TYK2 JH2 domain.[\[12\]](#)

- Objective: To quantify the binding affinity of a test compound (e.g., **Envudeucitinib**) to the isolated TYK2 JH2 domain by measuring the displacement of a fluorescently labeled probe.
- Materials:
 - Recombinant human TYK2 JH2 protein.
 - Fluorescently labeled JH2 probe (tracer).
 - Assay Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[\[8\]](#)
 - Test compound serial dilutions.
 - 384-well microplate (black, low-volume).
 - Fluorescent microplate reader capable of measuring fluorescence polarization.
- Method:
 - Prepare a serial dilution of the test compound in DMSO, then dilute further in Assay Buffer.
 - Add 5 µL of the diluted test compound to the wells of the 384-well plate. Include wells for "no inhibitor" (buffer only) and "high displacement" (known potent inhibitor) controls.
 - Prepare a solution of TYK2 JH2 protein and the fluorescent probe in Assay Buffer at 2x the final desired concentration.
 - Add 10 µL of the protein/probe mixture to each well.
 - Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

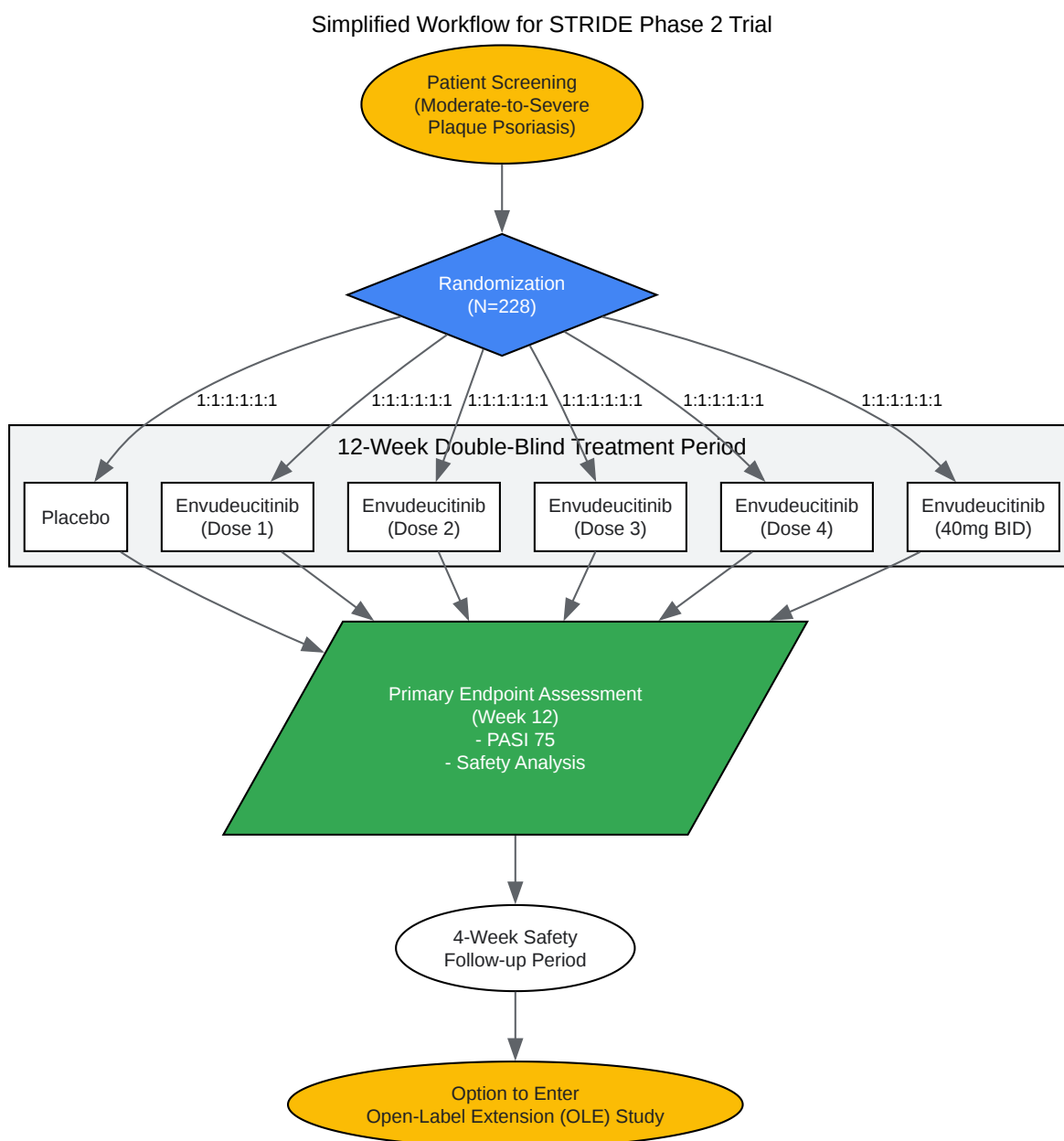
- Measure the fluorescence polarization (FP) signal in millipolarization units (mP).
- Data Analysis: The decrease in mP signal is proportional to the displacement of the probe by the test compound. Plot the mP values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Representative Protocol: IL-23-Induced STAT3 Phosphorylation Assay in a Cellular Context

This protocol describes a method to measure the inhibitory effect of a compound on IL-23 signaling in a cell-based model using Western Blot.[\[13\]](#)

- Objective: To determine the potency of **Envudeucitinib** in inhibiting IL-23-mediated phosphorylation of STAT3 in a responsive cell line.
- Materials:
 - Ba/F3 cells stably expressing the human IL-23R and IL-12R β 1.[\[13\]](#)
 - Recombinant human IL-23.
 - Test compound (**Envudeucitinib**) serial dilutions.
 - Cell culture medium and starvation medium (serum-free).
 - Lysis Buffer with protease and phosphatase inhibitors.
 - Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3.
 - HRP-conjugated secondary antibody.
 - Chemiluminescent substrate and imaging system.
- Method:
 - Culture the Ba/F3-IL23R cells to sufficient density.

- Wash the cells and starve them in serum-free medium for 4-6 hours to reduce basal signaling.
- Pre-incubate the starved cells with serial dilutions of **Envudeucitinib** (or vehicle control) for 1-2 hours at 37°C.
- Stimulate the cells with a pre-determined concentration of recombinant human IL-23 (e.g., 20 ng/mL) for 15-30 minutes at 37°C.
- Immediately terminate the stimulation by placing the cells on ice and pelleting them via centrifugation.
- Lyse the cell pellets using ice-cold Lysis Buffer.
- Determine protein concentration of the lysates using a BCA or Bradford assay.
- Perform SDS-PAGE using equal amounts of protein per lane, followed by transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against phospho-STAT3 (pSTAT3) and total STAT3.
- Incubate with a secondary HRP-conjugated antibody and detect the signal using a chemiluminescent substrate.
- Data Analysis: Quantify the band intensities for pSTAT3 and total STAT3. Normalize the pSTAT3 signal to the total STAT3 signal for each sample. Plot the normalized pSTAT3 levels against the inhibitor concentration to calculate the IC50.



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Caption: Simplified workflow for the **Envudeucitinib** STRIDE Phase 2 trial.

Safety and Tolerability

Across Phase 1 and Phase 2 studies, **Envudeucitinib** has been generally well-tolerated.[14] In the 52-week OLE study, the safety profile remained consistent, with no new safety signals emerging. The overall rate of study drug discontinuation due to adverse events was low (3.7%). [3] The observed adverse events were primarily mild to moderate and aligned with the known safety profile of TYK2 inhibitors.[10] The selective, allosteric mechanism is designed to avoid JAK-related safety events associated with less selective JAK inhibitors.[14]

Conclusion

Envudeucitinib represents a targeted, precision approach to inhibiting the IL-23 inflammatory axis. Its mechanism as a highly selective, allosteric inhibitor of the TYK2 pseudokinase domain allows for potent disruption of pathogenic cytokine signaling while minimizing off-target activity. The robust and durable efficacy demonstrated in clinical trials for plaque psoriasis, supported by pharmacodynamic data confirming its mechanism of action, underscores its potential as a best-in-class oral therapy for a range of immune-mediated diseases driven by TYK2-dependent pathways.

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References

- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK-001 using a randomized, double-blind, placebo-controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy of envudeucitinib, a highly selective, oral allosteric TYK2 inhibitor, in patients with moderate-to-severe plaque psoriasis: Results from the 52-week open-label extension period of the phase 2 STRIDE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alumis.com [alumis.com]

- 5. IL-23 signaling regulation of pro-inflammatory T-cell migration uncovered by phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. alumis.com [alumis.com]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. alumis.com [alumis.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Identification of Canonical Tyrosine-dependent and Non-canonical Tyrosine-independent STAT3 Activation Sites in the Intracellular Domain of the Interleukin 23 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alumis Presents Positive Data from Phase 2 Clinical Trial of ESK-001, an Oral Allosteric TYK2 Inhibitor for the Treatment of Plaque Psoriasis, at AAD Annual Meeting - BioSpace [biospace.com]
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